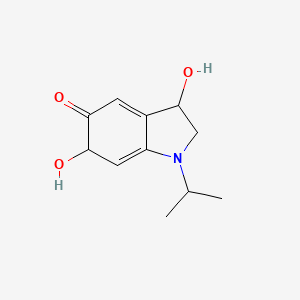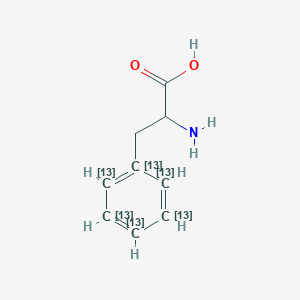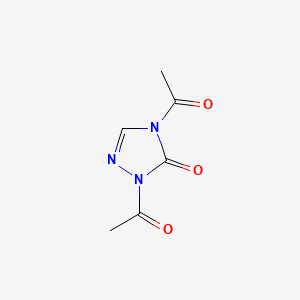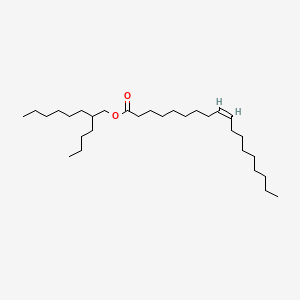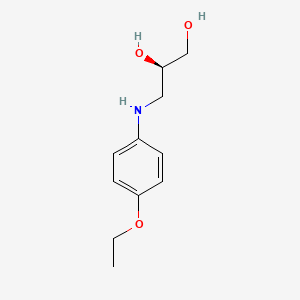
(2R)-3-(4-ethoxyanilino)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(4-ethoxyanilino)propane-1,2-diol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is commonly referred to as EAPD and is a derivative of the naturally occurring compound, epinephrine. EAPD has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
EAPD is believed to inhibit PTP activity by binding to the catalytic site of the enzyme. This binding prevents the enzyme from dephosphorylating its target substrates, leading to altered cellular signaling pathways. The exact mechanism of action of EAPD is still being investigated, and further research is needed to fully understand its effects on PTP activity.
Biochemical and Physiological Effects
EAPD has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit PTP activity, EAPD has been found to activate the protein kinase A (PKA) signaling pathway. This activation leads to increased cAMP levels, which can have a range of downstream effects on cellular processes such as gene expression and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EAPD in lab experiments is its specificity for PTP inhibition. This specificity allows researchers to investigate the effects of PTP inhibition on cellular signaling pathways without the potential off-target effects of other compounds. However, one limitation of using EAPD is its relatively low potency compared to other PTP inhibitors. This can make it challenging to achieve complete inhibition of PTP activity in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on EAPD. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of EAPD. Another potential direction is the investigation of the effects of EAPD on other cellular signaling pathways, such as the MAPK pathway. Additionally, further research is needed to fully understand the potential therapeutic applications of EAPD in a range of diseases.
Synthesemethoden
The synthesis of EAPD involves the reaction between 4-ethoxyaniline and (2R)-3-bromo-1,2-propanediol. The reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as triethylamine. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
EAPD has been extensively studied for its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a key role in regulating cellular signaling pathways. Inhibition of PTP activity has been shown to have therapeutic potential in a range of diseases, including cancer, autoimmune disorders, and diabetes.
Eigenschaften
IUPAC Name |
(2R)-3-(4-ethoxyanilino)propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-15-11-5-3-9(4-6-11)12-7-10(14)8-13/h3-6,10,12-14H,2,7-8H2,1H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCCJXBPCGTOMT-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC[C@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

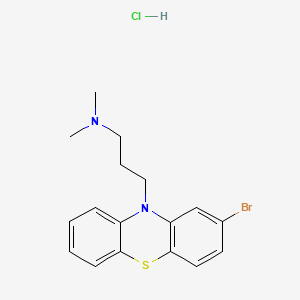

![2,3-Diazatricyclo[2.2.2.2~1,4~]decane](/img/structure/B588762.png)
